molecular formula C12H16 B14589715 1-tert-Butylcycloocta-1,3,5,7-tetraene CAS No. 61593-18-8

1-tert-Butylcycloocta-1,3,5,7-tetraene

Cat. No.: B14589715
CAS No.: 61593-18-8
M. Wt: 160.25 g/mol
InChI Key: UUAAHZSUWLORRA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Annulenes in Chemical Research

Annulenes are monocyclic hydrocarbons with alternating single and double bonds. nih.gov The study of annulenes has been pivotal in understanding the concept of aromaticity, a property that confers exceptional stability to certain cyclic, planar molecules with a specific number of delocalized π-electrons. According to Hückel's rule, aromaticity is bestowed upon planar, cyclic, fully conjugated systems containing (4n+2) π-electrons, where 'n' is a non-negative integer. nih.gov

Benzene (B151609), a acs.organnulene, is the archetypal aromatic compound. nih.gov In contrast, cyclooctatetraene (B1213319), an researchgate.netannulene, possesses 8 π-electrons, which, according to Hückel's rule, would classify it as antiaromatic if it were planar. To avoid the destabilization associated with antiaromaticity, cyclooctatetraene adopts a non-planar, tub-shaped conformation. libretexts.org This conformational flexibility is a defining characteristic of many larger annulenes and their derivatives.

Conceptual Frameworks for Understanding Substituted Cyclooctatetraenes

The introduction of substituents onto the cyclooctatetraene ring significantly influences its chemical and physical properties. The nature of the substituent, whether electron-donating or electron-withdrawing, and its steric bulk can alter the geometry of the ring, the distribution of electron density, and the reactivity of the molecule.

The tert-butyl group is a particularly interesting substituent due to its significant steric presence. rsc.org Its bulkiness can influence the conformational equilibrium of the cyclooctatetraene ring and sterically shield adjacent reaction sites. Understanding the impact of such a bulky group is crucial for predicting the outcomes of chemical reactions and for designing novel molecular architectures.

Research Trajectories in 1-tert-Butylcycloocta-1,3,5,7-tetraene Chemistry

Research into this compound has primarily focused on its synthesis and the characterization of its physical and spectroscopic properties. A key area of investigation has been to understand how the tert-butyl substituent affects the structure and reactivity of the cyclooctatetraene core. While extensive research has been conducted on the parent cyclooctatetraene and other substituted derivatives, the chemistry of the mono-tert-butylated version provides specific insights into the steric limitations and electronic modifications brought about by a large alkyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61593-18-8

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

tert-butylcyclooctatetraene

InChI

InChI=1S/C12H16/c1-12(2,3)11-9-7-5-4-6-8-10-11/h4-10H,1-3H3

InChI Key

UUAAHZSUWLORRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=CC=C1

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 1 Tert Butylcycloocta 1,3,5,7 Tetraene

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the structure and behavior of molecules. For 1-tert-Butylcycloocta-1,3,5,7-tetraene, these techniques would provide critical insights into its unique features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is an indispensable tool for probing the conformational dynamics of cyclic systems like cyclooctatetraenes. The presence of a bulky tert-butyl group is expected to significantly influence the conformational preferences and the energy barriers associated with dynamic processes such as ring inversion.

A detailed ¹H NMR analysis would reveal the chemical environment of the protons on the cyclooctatetraene (B1213319) ring and the tert-butyl group. Temperature-dependent ¹H NMR studies would be particularly insightful for understanding the fluxional behavior of the molecule, such as the interconversion between different tub-like conformations. However, specific chemical shift (δ) and coupling constant (J) values for this compound are not readily found in published literature.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC) and variable-temperature (VT) NMR, would be essential for unambiguously assigning proton and carbon signals and for quantifying the energetics of the dynamic processes occurring in this compound. Research detailing the application of these advanced methods to this specific compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would provide information about the conjugated π-electron system of the cyclooctatetraene ring. The positions and intensities of the absorption maxima (λmax) are influenced by the conformation of the ring and the electronic effects of the substituent. Specific spectral data for this compound is not available, which precludes a discussion of its electronic properties.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions arising from the vibrations of the cyclooctatetraene (COT) ring and the attached tert-butyl group.

The COT ring, with its alternating double and single bonds, gives rise to characteristic vibrational frequencies. The C-H stretching vibrations of the hydrogens attached to the sp²-hybridized carbons of the ring typically appear just above 3000 cm⁻¹. libretexts.org The C=C double bond stretching vibrations are expected in the 1600-1680 cm⁻¹ region. libretexts.org Additionally, the out-of-plane C-H bending vibrations (wagging) of the ring produce strong absorptions in the 690-900 cm⁻¹ range, the exact position of which can be indicative of the substitution pattern. libretexts.org

The tert-butyl group introduces several distinct vibrational modes. The C-H stretching of the methyl groups occurs in the 2850-3000 cm⁻¹ range. libretexts.org The characteristic C-H bending vibrations for a tert-butyl group, including symmetric and asymmetric bending, typically result in prominent peaks around 1365 cm⁻¹ and 1390 cm⁻¹. The C-C stretching vibrations of the tert-butyl skeleton are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹).

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
COT Ring (=C-H)Stretching3000 - 3100Medium
COT Ring (C=C)Stretching1600 - 1680Variable
COT Ring (=C-H)Out-of-plane Bending690 - 900Strong
tert-Butyl (-C-H)Stretching2850 - 3000Strong
tert-Butyl (C-H)Bending~1365 and ~1390Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a compound through ionization and fragmentation. The molecular formula for this compound is C₁₂H₁₆, giving it a molecular weight of approximately 160.26 g/mol .

Upon electron impact (EI) ionization, the molecule will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this ion is dictated by the stability of the resulting carbocations and radicals. A primary and highly characteristic fragmentation pathway for tert-butyl substituted compounds is the loss of the tert-butyl group. researchgate.netresearchgate.net This occurs via cleavage of the C-C bond between the ring and the substituent, leading to the formation of a highly stable tert-butyl cation ([C₄H₉]⁺) with an m/z of 57. This peak is often the base peak in the spectrum. doaj.orgxml-journal.net

Another common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to form a [M-15]⁺ ion (m/z 145). researchgate.net This results in a substituted 2-propyl cation attached to the cyclooctatetraene ring. Further fragmentation of this [M-15]⁺ ion can occur, for instance, through the loss of ethene (C₂H₄), leading to a peak at m/z 117. The loss of isobutene (C₄H₈) from the molecular ion, resulting in a peak at m/z 104, which corresponds to the cyclooctatetraene radical cation, is also a plausible pathway.

The predicted fragmentation patterns are summarized in the table below:

m/z ValueProposed Fragment IonNeutral LossSignificance
160[C₁₂H₁₆]⁺•-Molecular Ion (M⁺•)
145[C₁₁H₁₃]⁺•CH₃Loss of a methyl radical
104[C₈H₈]⁺•C₄H₈ (Isobutene)Loss of isobutene
57[C₄H₉]⁺•C₈H₇tert-Butyl cation; often the base peak

Conformational Landscape of this compound

Analysis of the Tub Conformation (D2d Symmetry)

Cyclooctatetraene (COT) avoids the high energy of a planar, antiaromatic (8 π-electron) system by adopting a non-planar, tub-shaped conformation. This conformation possesses D2d symmetry, featuring alternating single and double bonds of different lengths. This tub structure effectively breaks the π-electron conjugation, and the molecule behaves more like a cyclic polyene rather than an antiaromatic compound.

Investigation of Ring Inversion and Bond Shifting Processes

The flexible cyclooctatetraene ring undergoes two primary dynamic processes: ring inversion and bond shifting.

Ring Inversion (RI): This is a conformational change where the "tub" flips into an inverted tub conformation. For an unsubstituted COT, this process is degenerate, meaning the product is identical to the starting molecule. However, in a substituted COT like the 1-tert-butyl derivative, ring inversion converts one enantiomeric tub form into another, passing through a planar transition state. This process is analogous to the chair-flip in cyclohexane. youtube.com

Bond Shifting (BS): This process involves the concerted rearrangement of the double and single bonds within the ring, effectively shifting the π-system. Bond shifting is believed to proceed through a planar, delocalized transition state with D4h symmetry.

These two processes are fundamental to the dynamic nature of the COT ring system. The energy barriers for both ring inversion and bond shifting are relatively low, making COT and its derivatives fluxional molecules at room temperature. The relative heights of these barriers can be influenced significantly by substituents.

Impact of the tert-Butyl Substituent on Conformational Preferences and Dynamics

The tert-butyl group is exceptionally bulky and exerts a significant steric influence on the conformation and dynamics of the cyclooctatetraene ring. nih.govchemrxiv.org Its primary impacts are:

Conformational Locking: Similar to its effect in cyclohexane, the large steric demand of the tert-butyl group can restrict the flexibility of the COT ring. It will strongly favor a conformation that minimizes steric interactions, which would likely be a pseudo-equatorial position in the tub structure. This preference can raise the energy barrier for ring inversion, as the process would require the bulky group to pass through a more sterically hindered transition state. rsc.orgstackexchange.com

Modification of Energy Barriers: The tert-butyl group can alter the energy barriers for both ring inversion and bond shifting. By destabilizing the planar transition states due to increased steric strain, the substituent likely increases the activation energy required for these processes compared to the unsubstituted COT. The electronic effect of the alkyl group is generally considered to be a minor, slightly activating influence. stackexchange.com

Influence of Intramolecular Non-Covalent Interactions (e.g., London Dispersion) on Conformation

While often considered weak, non-covalent interactions, particularly London dispersion forces, play a crucial role in determining molecular conformation, especially in nonpolar systems. nih.gov London dispersion forces are attractive interactions arising from temporary, correlated fluctuations in electron density. khanacademy.org

Reactivity and Reaction Mechanisms of 1 Tert Butylcycloocta 1,3,5,7 Tetraene

Addition Reactions on the Cyclooctatetraene (B1213319) Core

The tub-shaped, non-aromatic structure of cyclooctatetraene and its derivatives, including the 1-tert-butyl substituted version, suggests that it will predominantly undergo addition reactions characteristic of polyenes, rather than the substitution reactions typical of aromatic compounds. The presence of the bulky tert-butyl group is expected to introduce significant steric hindrance, which will likely influence the regioselectivity and stereoselectivity of these reactions.

Electrophilic Additions and Functional Group Transformations

Electrophilic addition to an alkene is a fundamental reaction in organic chemistry. openstax.orglibretexts.orgyoutube.com In the case of 1-tert-butylcycloocta-1,3,5,7-tetraene, an electrophile (E⁺) would be attacked by one of the π-bonds of the cyclooctatetraene ring. This initial attack would generate a carbocation intermediate. The stability of this carbocation will be a key factor in determining the reaction pathway. The tert-butyl group, being electron-donating through hyperconjugation, would be expected to stabilize an adjacent carbocation. However, steric hindrance from this bulky group could direct the electrophile to attack a less hindered double bond.

The subsequent nucleophilic attack (by Nu⁻) on the carbocation would complete the addition reaction. The regiochemical outcome would be dictated by a combination of electronic and steric factors. It is plausible that a variety of constitutional isomers could be formed, and the specific reaction conditions would likely play a crucial role in determining the product distribution.

Table 1: Predicted Products of Electrophilic Addition to this compound

Electrophile (E-Nu)Predicted Major Product(s)Predicted Minor Product(s)
H-BrAddition across the double bonds, with bromine likely adding to the more substituted carbon that can be stabilized by the tert-butyl group, but steric hindrance may favor addition to other double bonds.Isomeric addition products resulting from attack at different double bonds and rearrangements.
H₂O (acid-catalyzed)Hydration products (alcohols) following Markovnikov's rule, with the hydroxyl group on the more substituted carbon, influenced by steric effects.A mixture of isomeric alcohols.

Note: The predictions in this table are based on general principles and have not been confirmed by specific experimental data for this compound.

Formation of Mono- and Polyepoxides

Epoxidation of alkenes is a common method for the synthesis of epoxides, often employing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydroperoxides such as tert-butyl hydroperoxide (TBHP). shokubai.orgnih.govorganic-chemistry.orgwikipedia.org For this compound, the reaction with an epoxidizing agent would likely lead to the formation of a monoepoxide as the initial product. The location of the epoxide ring would be influenced by the steric bulk of the tert-butyl group, which would likely direct the reagent to the less hindered double bonds.

The formation of polyepoxides is also conceivable, particularly with the use of excess epoxidizing agent. The relative stereochemistry of the resulting epoxide rings would be a complex issue, with the possibility of both syn and anti additions relative to the existing epoxide and the tert-butyl group.

Halogenation Reactions and Subsequent Derivatives

The addition of halogens (e.g., Br₂, Cl₂) across a double bond is a characteristic reaction of alkenes. For this compound, this reaction would be expected to proceed via a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion would then open this intermediate to give a dihalogenated product. The stereochemistry of the addition is typically anti.

The regioselectivity of the initial halogen attack would again be influenced by the steric hindrance of the tert-butyl group. Subsequent reactions of the resulting di- or polyhalogenated derivatives could lead to a variety of functionalized cyclooctane (B165968) or cyclooctene (B146475) structures through elimination or substitution reactions.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.org Cyclooctatetraene and its derivatives are known to participate in a variety of pericyclic reactions.

Electrocyclic Transformations and Isomerizations

Electrocyclic reactions involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. Cyclooctatetraene itself exists in equilibrium with a small amount of its bicyclic isomer, bicyclo[4.2.0]octa-2,4,7-triene, through an 8π electrocyclization. For this compound, a similar electrocyclization is expected. The position of the tert-butyl group would influence which of the possible bicyclic isomers is formed. The stereochemistry of the ring junction would be determined by the conrotatory or disrotatory nature of the ring closure, which is in turn dictated by the reaction conditions (thermal or photochemical).

Cycloaddition Reactions (e.g., Diels-Alder, [4+2], [2+2], [4+6] Modes)

Cycloaddition reactions are a powerful class of pericyclic reactions for the formation of cyclic compounds. nih.govlibretexts.org this compound can potentially act as a diene, a triene, or even a tetraene in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The cyclooctatetraene ring can act as a diene in a Diels-Alder reaction with a suitable dienophile. wikipedia.orgmasterorganicchemistry.com The presence of the tert-butyl group would likely direct the dienophile to the less sterically hindered diene fragment of the ring. The reaction would lead to the formation of a bicyclic adduct. sciforum.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are common for alkenes and could potentially occur between two of the double bonds of this compound or with another alkene. nih.govresearchgate.net These reactions would lead to the formation of highly strained cyclobutane (B1203170) rings within the structure.

[4+6] Cycloaddition: As a tetraene, this compound could potentially undergo higher-order cycloadditions such as a [4+6] cycloaddition with a suitable triene. nih.gov Such reactions are less common but would lead to the formation of complex polycyclic systems.

Table 2: Potential Cycloaddition Reactions of this compound

Cycloaddition ModeReactant PartnerPredicted Product Type
[4+2] Diels-AlderDienophile (e.g., Maleic anhydride)Bicyclic adduct with a six-membered ring fused to the original eight-membered ring.
[2+2] PhotochemicalAlkenePolycyclic structure containing a cyclobutane ring.
[4+6]TrieneComplex polycyclic adduct.

Note: The feasibility and outcomes of these reactions for this compound would require specific experimental investigation.

Sigmatropic Rearrangements in Substituted Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In substituted cyclooctatetraenes, these rearrangements, particularly mdpi.comiupac.org shifts, are responsible for the isomerization by moving substituents around the ring. While specific studies on 1-tert-butylcyclooctatetraene are not extensively detailed in the literature, the behavior of other alkyl-substituted COTs provides significant insights.

The bulky tert-butyl group is expected to influence the rate of these rearrangements. The transition state for a sigmatropic shift requires a specific geometry, and the steric hindrance imposed by the tert-butyl group can raise the activation energy for this process. For instance, in a mdpi.comiupac.org sigmatropic shift, the migrating group moves over the face of the π-system. The large size of the tert-butyl group would likely disfavor transition states where it is forced into proximity with other parts of the molecule. This steric hindrance can lead to a slower rate of isomerization compared to COTs with smaller substituents.

Rearrangement Reactions and Valence Isomerizations

Cyclooctatetraenes exist in a dynamic equilibrium with their bicyclic valence isomers. These isomerizations are crucial aspects of their chemistry and can be initiated by thermal or photochemical means.

Thermal and Photochemical Isomerizations

This compound undergoes a key valence isomerization to form its bicyclo[4.2.0]octa-2,4,7-triene isomer. This equilibrium is a general feature of cyclooctatetraenes. The position of this equilibrium and the rate of interconversion are influenced by the substituent.

Thermal Isomerization: Thermally, an equilibrium is established between the monocyclic (cyclooctatetraene) and bicyclic forms. For 1,3-di-tert-butylcyclooctatetraene, it has been shown that the bicyclo[4.2.0]octatriene valence isomer can be isolated and, upon heating, it converts to the corresponding cyclooctatetraene derivative. acs.org This suggests that for the mono-tert-butyl derivative, a similar thermal process would lead to an equilibrium mixture of the two valence isomers. The bulky tert-butyl group can influence the stability of the bicyclic isomer. In some cases, steric interactions are relieved in the bicyclic form, potentially shifting the equilibrium towards the bicyclic isomer compared to the parent COT.

Photochemical Isomerization: Photochemical activation, typically through UV irradiation, can also induce the valence isomerization between the cyclooctatetraene and its bicyclo[4.2.0]octatriene form. This process occurs via a different mechanism than the thermal reaction and often leads to a different distribution of isomers in the photostationary state. The photochemical route can be a valuable synthetic tool for accessing the bicyclic isomer, which may be less favored under thermal conditions.

The dynamic nature of these isomerizations is a key characteristic of substituted cyclooctatetraenes. The following table summarizes the expected isomerization behavior of this compound based on the known reactivity of related compounds.

Reaction TypeConditionsExpected Product(s)Notes
Thermal Valence IsomerizationHeatingEquilibrium mixture of this compound and tert-Butylbicyclo[4.2.0]octa-2,4,7-trieneThe position of the equilibrium is influenced by the steric effects of the tert-butyl group.
Photochemical Valence IsomerizationUV Irradiationtert-Butylbicyclo[4.2.0]octa-2,4,7-trieneCan favor the formation of the bicyclic isomer.

Pathways to Aromatic Ring Systems via Rearrangement

Substituted cyclooctatetraenes can serve as precursors to aromatic compounds through rearrangement reactions. One common pathway involves the thermal or photochemical isomerization to a bicyclic intermediate, which can then undergo further reactions to form a substituted benzene (B151609) derivative. For 1-tert-butylcyclooctatetraene, a plausible pathway to an aromatic system would involve its valence isomer, tert-butylbicyclo[4.2.0]octa-2,4,7-triene. This intermediate can, under certain conditions, undergo ring-opening or other rearrangements that lead to the formation of a tert-butyl substituted aromatic ring. For example, oxidation or dehydrogenation of the bicyclic isomer could lead to the formation of tert-butylbenzene.

Polymerization Reactions of Cyclooctatetraene Derivatives

The strained and reactive nature of the cyclooctatetraene ring makes it a suitable monomer for certain types of polymerization reactions.

Ring-Opening Polymerization to Polyacetylene

Ring-opening metathesis polymerization (ROMP) of cyclooctatetraene and its derivatives is a well-established method for the synthesis of polyacetylene, a conductive polymer. Monosubstituted cyclooctatetraenes, including those with alkyl groups, can be polymerized using specific metathesis catalysts, such as those based on tungsten or ruthenium. nih.govnih.gov

The polymerization of this compound via ROMP would be expected to yield poly(tert-butylacetylene). The presence of the tert-butyl group would likely enhance the solubility of the resulting polymer in organic solvents, a significant advantage over the intractable parent polyacetylene. The bulky substituent would also influence the stereochemistry of the polymer chain, affecting its physical and electronic properties.

The general scheme for the ROMP of a substituted cyclooctatetraene is shown below:

MonomerPolymerization MethodResulting PolymerProperties
This compoundRing-Opening Metathesis Polymerization (ROMP)Poly(tert-butylacetylene)Expected to be soluble in organic solvents with modified conductivity and physical properties due to the tert-butyl group.

Dimerization Pathways and Mechanisms

Cyclooctatetraene is known to undergo thermal dimerization to form a variety of products. The dimerization is thought to proceed through the coupling of its valence isomers. researchgate.net For 1-tert-butylcyclooctatetraene, similar dimerization pathways are expected, although the steric bulk of the tert-butyl group would play a significant role in determining the regioselectivity and stereoselectivity of the reaction.

The thermal dimerization likely involves the reaction between two molecules of the bicyclo[4.2.0]octa-2,4,7-triene valence isomer, or one molecule of the cyclooctatetraene and one of its bicyclic isomer. The presence of the tert-butyl group would direct the dimerization to occur in a way that minimizes steric repulsion, leading to a specific set of dimer structures. The exact nature of these dimers would depend on the reaction conditions, such as temperature and solvent.

Photochemical dimerization is also a possibility, proceeding through excited state intermediates. The product distribution from photochemical dimerization can differ significantly from that of the thermal reaction.

Theoretical and Computational Studies on 1 Tert Butylcycloocta 1,3,5,7 Tetraene

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting and understanding the behavior of substituted cyclooctatetraene (B1213319) systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) and ab initio methods are the primary computational approaches used to study systems like 1-tert-butylcycloocta-1,3,5,7-tetraene.

Ab Initio Methods: These methods are based on first principles, using only fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. For complex systems, multiconfigurational methods such as the complete active space self-consistent field (CASSCF) are employed, especially for studying excited states or molecules with significant biradical character, like the planar transition states of cyclooctatetraene. acs.org

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. researchgate.net This approach is computationally more efficient than high-level ab initio methods, allowing for the study of larger molecules and the use of larger basis sets. researchgate.net Hybrid functionals, such as B3LYP, are particularly popular as they combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals, often yielding results with accuracy comparable to more demanding ab initio methods. mdpi.com

For studying substituted cyclooctatetraenes, calculations often employ Pople-style basis sets like 6-31G(d) or 6-311+G(d,p), which provide a good balance between accuracy and computational cost. mdpi.comresearchgate.netscite.ai

Computational methods are used to predict the most stable three-dimensional arrangement of atoms (geometry) and the relative energies of different conformations or isomers. For this compound, the parent cyclooctatetraene (COT) ring is known to exist in a non-planar, tub-shaped conformation (D₂d symmetry) to avoid the destabilization of antiaromaticity. researchgate.netwikipedia.org

The introduction of a bulky tert-butyl group is expected to have several effects:

Steric Influence: The primary effect of the tert-butyl group is steric. The molecule will adopt a conformation that minimizes the steric hindrance between the tert-butyl group and the hydrogen atoms on the COT ring. This may cause slight distortions in the tub conformation compared to the unsubstituted parent molecule.

Energetics: DFT and ab initio methods can calculate the energy barriers for dynamic processes such as ring inversion and bond shifting. researchgate.net The presence of the tert-butyl substituent would likely alter these barriers. For instance, the transition state for ring inversion, which is thought to pass through a planar or near-planar geometry, would be energetically affected by the substituent.

Geometric parameters obtained from optimized computational models provide deep insight into molecular structure.

Bond Distances: In the ground-state tub conformation of COT, there is a distinct pattern of alternating shorter (double) and longer (single) carbon-carbon bonds. researchgate.net Computational methods can predict these bond lengths with high accuracy. The tert-butyl group is not expected to significantly alter this alternating bond pattern throughout the ring, although minor local perturbations in bond lengths and angles around the point of substitution are anticipated.

Dihedral Angles: The non-planar tub shape of COT is defined by its dihedral angles. unibo.it These angles are a critical output of geometry optimization calculations. For this compound, calculations would predict the precise puckering of the ring needed to accommodate the large substituent while maintaining the energetically favorable non-conjugated structure.

The following table shows representative calculated bond lengths for the parent cyclooctatetraene molecule in different symmetries, which serve as a baseline for understanding the substituted system.

SymmetryStateC-C Bond Lengths (Å)Computational Level
D₂d (Tub)Singlet (Ground State)~1.34 (C=C), ~1.48 (C-C)B3LYP/6-311+G
D₄h (Planar)Singlet (Transition State)~1.36 (C=C), ~1.47 (C-C)B3LYP/6-311+G
D₈h (Planar)Singlet (Transition State)~1.41 (all equal)B3LYP/6-311+G
D₈h (Planar)Triplet~1.42 (all equal)B3LYP/6-311+G

Data sourced from theoretical studies on cyclooctatetraene. mdpi.comresearchgate.net

Theoretical Investigations of Aromaticity and Antiaromaticity

The concepts of aromaticity and antiaromaticity are central to the chemistry of cyclooctatetraene and its derivatives.

Hückel's rule is a foundational concept for determining the aromatic character of monocyclic, planar, conjugated systems. pressbooks.publibretexts.org The rule states:

Aromatic: Systems with (4n + 2) π-electrons (where n is a non-negative integer) are aromatic and stabilized. Benzene (B151609), with 6 π-electrons (n=1), is the archetypal example. wikipedia.org

Antiaromatic: Systems with 4n π-electrons are antiaromatic and highly destabilized. pressbooks.pub

Cyclooctatetraene is an wikipedia.organnulene, meaning it has a ring of eight carbon atoms and eight π-electrons. wordpress.com With 8 π-electrons (n=2), it fits the 4n rule and would be expected to be antiaromatic if it were planar. pressbooks.publibretexts.org However, to avoid this significant destabilization, the molecule adopts a non-planar tub conformation. wikipedia.orgstackexchange.com This puckering breaks the continuous overlap of p-orbitals, effectively isolating the double bonds and rendering the molecule nonaromatic, with properties more like a typical cyclic polyene. researchgate.networdpress.com The tert-butyl substituent in this compound does not change the π-electron count, so the molecule retains this fundamental drive to avoid planarity.

While the ground state of this compound is nonaromatic, its antiaromatic character would be strongly manifested if the ring were forced to become planar. researchgate.netresearchgate.net Such planarization can occur in transition states or in molecules where the ring is structurally constrained. researchgate.net

A key computational tool for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.orgmdpi.com NICS calculations measure the magnetic shielding at a specific point, typically the center of a ring. The key interpretations are:

Negative NICS values: Indicate magnetic shielding, which is characteristic of a diatropic ring current found in aromatic compounds.

Positive NICS values: Indicate magnetic deshielding, characteristic of a paratropic ring current found in antiaromatic compounds. mdpi.com

NICS values near zero: Suggest a lack of a significant ring current, indicative of a nonaromatic compound.

Theoretical studies on the parent COT molecule have shown that as the structure is computationally forced to planarize, the NICS values become large and positive, confirming the strong antiaromatic character of the 8π-electron planar ring. mdpi.comresearchgate.net The presence of a tert-butyl group would not alter this fundamental electronic property.

The following table presents calculated NICS(0) values (at the ring center) for different conformations of the parent COT molecule, illustrating the onset of antiaromaticity upon planarization.

SymmetryStateCharacterCalculated NICS(0) (ppm)
D₂d (Tub)SingletNonaromatic+3.0
D₄h (Planar)SingletAntiaromatic+27.2
D₈h (Planar)TripletAromatic-12.4

NICS values calculated at the GIAO/HF/6-31+G//B3LYP/6-311+G** or similar levels.* mdpi.com

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromatic or antiaromatic character of a cyclic molecule. github.io It measures the magnetic shielding at a specific point, typically the center of a ring (a "ghost atom"), providing a quantitative indicator of induced ring currents under an external magnetic field. github.io Negative NICS values signify a diatropic ring current, characteristic of aromaticity, while positive values indicate a paratropic ring current, a hallmark of antiaromaticity. kiku.dk

Calculated NICS(0) Values for Cyclooctatetraene (COT) Structures

StructureSymmetryStateNICS(0) (ppm)Character
Planar COTD₈hGround State (S₀)Strongly PositiveAntiaromatic rsc.org
Planar COTD₄hGround State (S₀)PositiveAntiaromatic mdpi.com
Planar COTD₈hTriplet State (T₁)-12.4Aromatic mdpi.com

Hole-Electron Analysis and Visualization of Ring Currents (e.g., CTOCD-DZ)

To visualize and analyze the electron circulation responsible for magnetic properties, methods like Continuous Transformation of the Current Density–Diamagnetic Zero (CTOCD-DZ) are employed. mdpi.com This technique allows for the three-dimensional mapping of induced molecular currents and can decompose them into contributions from specific molecular orbitals. researchgate.net

For planar D₄h cyclooctatetraene, CTOCD-DZ calculations have demonstrated that the strong paratropic (antiaromatic) ring current is overwhelmingly dominated by the HOMO–LUMO transition. mdpi.com This means the antiaromatic character arises primarily from the circulation of just two electrons in the frontier orbitals. mdpi.com The non-degenerate HOMO and LUMO in the D₄h structure are closely spaced in energy, facilitating a strong paramagnetic response. mdpi.com For this compound, the tert-butyl group would perturb the energies of the frontier orbitals, but the fundamental mechanism of a HOMO-LUMO-dominated paratropic current would persist in a planar or near-planar conformation.

Computational Studies on Reaction Mechanisms and Dynamics

Exploration of Reaction Paths and Transition States

Computational chemistry has been instrumental in elucidating the dynamic processes of cyclooctatetraene, primarily ring inversion and bond shifting. nih.gov

Ring Inversion: This is a process where the tub-shaped molecule inverts its conformation (D₂d ↔ D'₂d). This proceeds through a planar, bond-alternating transition state of D₄h symmetry. nih.gov The calculated energy barrier for this inversion is in the range of 10–14 kcal/mol. nih.gov

Bond Shifting: This is an automerization process where the double and single bonds exchange positions. The transition state for this process is a fully delocalized, planar octagon with D₈h symmetry. nih.gov This transition state lies energetically a few kcal/mol higher than the D₄h transition state for ring inversion. nih.gov

For this compound, the presence of the substituent would create different energy barriers for these processes compared to the parent COT. The steric bulk of the tert-butyl group would influence the energies of the planar transition states, affecting the rates of both ring inversion and bond shifting.

Role of Bifurcation in Bond Shifting Processes

Detailed computational analyses of the potential energy surface of cyclooctatetraene have revealed complexities beyond simple transition states. Studies have shown the presence of a bifurcation point in the intrinsic reaction coordinate (IRC) path that connects the D₈h and D₄h transition states. researchgate.net

A bifurcation, or a valley-ridge inflection point, on the potential energy surface means that a reaction path descending from a higher-energy transition state (the D₈h bond-shifting TS) does not lead to a single, well-defined lower-energy state or transition state (the D₄h ring-inversion TS). Instead, the system reaches a point where the path splits, and the molecule can proceed toward multiple outcomes. researchgate.net The existence of this bifurcation is critical for a correct and complete understanding of the interplay between the bond shifting and ring inversion mechanisms in COT and its derivatives. researchgate.net It implies that the dynamics of these processes are not straightforward and can lead to complex molecular motions and product distributions under certain conditions.

Electron Localization-Delocalization Matrix (LDM) Analysis of Reaction Progress

No published research was identified that applies Electron Localization-Delocalization Matrix (LDM) analysis to any reaction involving this compound. This specific quantum topological analysis, which is used to study the electronic structure and bonding changes during a chemical reaction, has not been documented for this compound.

Solvent Effects and Intermolecular Interactions in Computational Models

While computational methods are frequently used to study solvent effects on chemical structures and reactions, specific studies detailing these interactions for this compound are not present in the available literature. The following subsections outline the theoretical basis of what such studies would entail, but lack specific data for the compound .

The modeling of solvent reorganization is crucial for understanding reaction kinetics and thermodynamics in solution. This process involves calculating the energetic cost (enthalpy) and the change in order (entropy) associated with rearranging solvent molecules to accommodate the changing charge distribution of a solute, such as a reactant, transition state, or product.

Computational approaches, often employing continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent simulations (like Molecular Dynamics, MD), are used to quantify these parameters. However, no studies have published data on the solvent reorganization entropy and enthalpy specifically for this compound.

The cyclooctatetraene ring is known to exist in a non-planar, tub-shaped conformation to avoid the antiaromaticity of a planar 8 π-electron system. The addition of a bulky substituent like a tert-butyl group is expected to influence the ring's conformational preferences, including the barrier to ring inversion.

Solvents can impact this conformational equilibrium by preferentially stabilizing one conformer over another. For instance, a more polar solvent might better stabilize a conformer with a larger dipole moment. Computational studies would typically explore the potential energy surface of the molecule in different solvent environments to predict the relative populations of conformers and the energy barriers between them. Despite the chemical interest of such an investigation, specific computational data and detailed research findings on how different solvents affect the conformational equilibria of this compound have not been published.

Applications of 1 Tert Butylcycloocta 1,3,5,7 Tetraene and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

1-tert-Butylcycloocta-1,3,5,7-tetraene serves as a versatile starting material for the synthesis of intricate molecular architectures, leveraging the reactivity of its eight-membered ring. The interplay between its non-aromatic, tub-shaped conformation and its ability to undergo valence isomerization to a bicyclic structure is central to its synthetic utility.

Synthesis of Polycyclic Scaffolds

The construction of polycyclic systems is a cornerstone of modern organic synthesis, enabling access to novel chemical space and the core structures of many biologically active molecules. Substituted cyclooctatetraenes are adept precursors for a variety of polycyclic scaffolds through cycloaddition reactions and metal-mediated transformations. benthamdirect.com

One of the fundamental reactions of cyclooctatetraenes is their valence isomerization to bicyclo[4.2.0]octa-2,4,7-triene. rsc.org This bicyclic isomer can readily participate as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to create complex tricyclic frameworks. wordpress.com For instance, the reaction with maleic anhydride (B1165640) would yield a highly functionalized tricyclic adduct, with the tert-butyl group directing the regiochemical outcome of the cycloaddition.

Transition metal catalysis offers another powerful avenue to polycyclic structures from COT derivatives. Iron complexes of COT, for example, can undergo sequential nucleophilic additions followed by ring-closing metathesis to generate novel methylene-bridged bicyclic products. acs.org The initial coordination of the metal to the COT ring activates it towards nucleophilic attack, and the steric bulk of the tert-butyl group can be expected to play a significant role in controlling the stereoselectivity of these additions.

A notable example of polycyclic scaffold synthesis is the preparation of Nenitescu's hydrocarbon (tricyclo[4.2.2.02,5]deca-3,7,9-triene) and its derivatives. This involves a Diels-Alder reaction of the bicyclic form of COT, a pathway accessible to tert-butyl substituted analogues. wordpress.com

Reaction TypeReactant(s)Resulting ScaffoldReference(s)
Diels-Alder Cycloaddition1-tert-Butyl-bicyclo[4.2.0]octa-2,4,7-triene, Dienophile (e.g., Maleic Anhydride)Substituted Tricyclic Adduct rsc.orgwordpress.com
Metal-Mediated Tandem ReactionMetal-coordinated this compound, Nucleophiles, Grubbs' CatalystMethylene-Bridged Bicyclic Compound acs.org

Preparation of Highly Substituted Organic Compounds

The synthesis of highly substituted molecules is often a challenge due to steric hindrance and the need for precise control over regioselectivity and stereoselectivity. This compound provides a scaffold upon which multiple functional groups can be installed in a controlled manner.

Transition metal-mediated reactions are particularly effective for the synthesis of substituted COTs. rsc.orgnih.gov These methods often involve the cyclotetramerization of substituted acetylenes, which can provide access to a wide range of functionalized COTs. rsc.org While this is a method for synthesis of the substituted ring itself, the resulting functionalized COTs are then platforms for further elaboration.

Furthermore, the coordination of this compound to a metal center, such as iron, facilitates stereoselective nucleophilic additions. This strategy allows for the introduction of two different nucleophiles in a cis configuration, leading to highly substituted cycloocta-1,3-diene (B7949762) derivatives after cleavage from the metal. acs.org The tert-butyl group, due to its size, can be envisioned to direct incoming nucleophiles to less sterically hindered positions, thereby enhancing the regioselectivity of the reaction.

MethodReagentsProduct TypeKey FeatureReference(s)
Metal-Mediated SynthesisSubstituted Alkynes, Nickel CatalystFunctionalized CyclooctatetraenesAccess to diverse substitution patterns rsc.org
Sequential Nucleophilic Addition[(η6-tert-butyl-COT)Fe(Cp)]+, Nu1-, Nu2-cis-5,7-Disubstituted Cycloocta-1,3-dienesHigh stereoselectivity acs.org

Role in Natural Product Synthesis

The cyclooctane (B165968) ring is a structural motif found in a number of complex natural products. researchgate.net The synthetic versatility of this compound and its derivatives makes them attractive starting materials for the total synthesis of such compounds and their analogues. benthamdirect.com

The ability to construct intricate polycyclic systems from COT derivatives is directly applicable to the synthesis of natural product cores. For example, the bicyclic and tricyclic scaffolds generated through cycloaddition reactions can serve as key intermediates in the synthesis of terpenoids and alkaloids.

In addition to total synthesis, COT derivatives have been used to create analogues of existing drugs. For instance, a cyclooctatetraene (B1213319) derivative of the drug pirfenidone (B1678446) was synthesized to explore bioisostere/biomotif replacements of a phenyl ring, with the aim of modifying the drug's biological properties. researchgate.net This highlights the potential of using the tert-butylated COT core to generate novel analogues of bioactive molecules, where the tert-butyl group can modulate properties such as solubility and metabolic stability.

Development of Novel Synthetic Methodologies

Beyond its role as a synthetic building block, this compound and related substituted COTs have been instrumental in the development of new synthetic methods, particularly in the realm of catalysis.

Substituted cyclooctatetraenes have been explored as ligands for transition metal catalysts, where their unique steric and electronic properties can influence the outcome of catalytic transformations. stanford.edu The tub-like shape and the presence of bulky substituents like the tert-butyl group can create a unique chiral pocket around the metal center, enabling enantioselective catalysis.

A significant development is the use of a rhodium complex bearing a substituted dinitrocyclooctatetraene (dnCOT) ligand as a highly effective catalyst for [5+2] cycloaddition reactions. This catalyst demonstrated superior reactivity compared to other existing catalysts for this transformation. stanford.edu The principles of this ligand design can be extended to tert-butyl substituted COTs, suggesting their potential in developing novel catalytic systems for a range of cycloaddition reactions. The development of such metal-COT complexes opens new avenues for reaction discovery and the efficient synthesis of complex molecules. acs.org

Catalyst SystemReaction TypeAdvantageReference(s)
Rhodium/dnCOT Complex[5+2] CycloadditionSuperior reactivity and potential for regioselectivity control stanford.edu
Iron-COT ComplexesNucleophilic AdditionActivation of the COT ring and stereocontrol acs.org

Despite a comprehensive search for scientific literature focusing on the organometallic chemistry of This compound , it has been determined that there is a significant scarcity of available research specifically dedicated to this compound and its coordination complexes. The existing body of scientific work on substituted cyclooctatetraene ligands in organometallic chemistry primarily focuses on other derivatives, such as those with multiple substituents or different alkyl or silyl (B83357) groups.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the detailed outline requested, which presumes a substantial amount of published data on "this compound." The specific topics of the formation and characterization of its dianion, its coordination modes, and the synthesis and structural characterization of its sandwich, half-sandwich, and multi-decker complexes are not sufficiently covered in the available literature.

To fulfill the user's request for a scientifically accurate article based on diverse sources, while strictly adhering to the specified outline and focusing solely on the requested compound, would require a significant body of research that does not appear to exist at this time. Providing information on other, more well-researched cyclooctatetraene derivatives would violate the explicit instructions to focus solely on "this compound."

Therefore, the requested article cannot be generated as the foundational research on this specific chemical compound is not available in the public domain.

Organometallic Chemistry and Coordination Complexes of 1 Tert Butylcycloocta 1,3,5,7 Tetraene Ligands

Catalytic Applications of Metal-Cyclooctatetraene Complexes

The unique electronic and steric properties of cyclooctatetraene (B1213319) (COT) and its derivatives, such as 1-tert-butylcycloocta-1,3,5,7-tetraene, make them versatile ligands in organometallic chemistry. When coordinated to a metal center, the substituted COT ligand can significantly influence the catalyst's reactivity, selectivity, and efficiency. These complexes have found particular utility in cycloaddition reactions, where the ligand plays a crucial role in modulating the catalytic cycle. The bulky tert-butyl group, for instance, can create a specific steric environment around the metal, influencing substrate approach and product formation.

Rh/dnCOT Complexes in Cycloaddition Catalysis

A notable example of the catalytic application of substituted cyclooctatetraene ligands is the use of rhodium(I) complexes bearing a dinaphtho[a,e]cyclooctatetraene (dnCOT) ligand. While not this compound, dnCOT serves as an excellent model for understanding how sterically demanding, non-planar cyclooctatetraene derivatives behave in catalysis. These Rh/dnCOT systems have proven to be highly effective catalysts for [5+2] cycloadditions between vinylcyclopropanes (VCPs) and various π-systems like alkynes. nih.govstanford.edu

The catalyst, often in the form of [Rh(dnCOT)(MeCN)2]SbF6, demonstrates impressive functional group compatibility and promotes cycloadditions that are difficult to achieve with other catalyst systems. nih.gov The dnCOT ligand, with its rigid and bulky naphthyl groups, creates a unique chiral pocket around the rhodium center. This steric hindrance is instrumental in accelerating the reaction and controlling the stereochemical outcome. The catalytic cycle is believed to involve the coordination of the vinylcyclopropane (B126155) and the alkyne to the Rh(I) center, followed by oxidative cyclization, migratory insertion, and reductive elimination to release the seven-membered ring product and regenerate the catalyst.

Investigations into Regioselectivity and Catalytic Efficiency

The choice of ligand is paramount in controlling the regioselectivity of catalytic reactions. In Rh(I)-catalyzed [5+2] cycloadditions, the substituted cyclooctatetraene ligand directly influences which end of the alkyne adds to which part of the vinylcyclopropane. Computational studies using density functional theory (DFT) have provided significant insights into these ligand effects. nih.gov

Regioselectivity is governed by a combination of steric and electronic factors:

Steric Effects : For reactions involving dnCOT or similar bulky ligands, the initial C-C bond formation typically occurs proximal to the larger substituent on the alkyne. This pathway is favored as it minimizes steric clashes between the alkyne's bulky group and the large dnCOT ligand. nih.gov

Electronic Effects : Electron-withdrawing groups on the alkyne prefer to be positioned proximal to the newly forming C-C bond. This orientation maximizes the stabilizing metal-substrate back-bonding interactions. nih.gov

Dispersion Interactions : In the case of aryl alkynes, noncovalent interactions such as π-π stacking and C-H/π interactions between the alkyne's aryl group and the ligand's aromatic framework can become significant, sometimes reversing the regioselectivity that would be predicted by sterics alone. nih.gov

These findings highlight the potential for designing ligands like this compound to achieve specific regiochemical control in cycloaddition catalysis. nih.gov

The following table summarizes the general outcomes observed in Rh-catalyzed [5+2] cycloadditions based on ligand and substrate properties.

Ligand TypeAlkyne Substituent (R)Dominant EffectObserved Regioselectivity
Bulky (e.g., dnCOT)Bulky AlkylSteric RepulsionFirst C-C bond forms proximal to R
Small (e.g., CO)Bulky AlkylSubstrate-Substrate RepulsionFirst C-C bond forms distal to R
Bulky (e.g., dnCOT)ArylDispersion Interactions (π-π)First C-C bond forms distal to R (stabilizing)
AnyElectron-Withdrawing GroupElectronic (Back-bonding)Group is positioned proximal to first new C-C bond

Theoretical Studies on Ligand-Metal Bonding in this compound Complexes

Theoretical studies, primarily using density functional theory (DFT), are essential for understanding the intricate nature of the bonding between a metal and a ligand like 1-tert-butylcyclooctatetraene. A transition metal ion possesses nine valence atomic orbitals ((n)d, (n+1)s, and (n+1)p) that are available to form bonding interactions with ligands. dalalinstitute.com In a complex, these metal orbitals combine with the ligand's molecular orbitals to form a new set of molecular orbitals that describe the bonding in the complex. dalalinstitute.com

The bonding between a metal and a cyclooctatetraene ligand is typically described as a combination of two main components:

Ligand-to-Metal Donation (σ-donation) : The filled π-orbitals of the cyclooctatetraene ring donate electron density to the empty d-orbitals of the metal center.

Metal-to-Ligand Back-donation (π-back-bonding) : The filled d-orbitals of the metal donate electron density back into the empty π*-antibonding orbitals of the cyclooctatetraene ligand.

Computational models can predict the geometry of these complexes, the bond energies, and the distribution of electron density. For a ligand like this compound, theoretical calculations would likely show a distortion of the tub-shaped COT ring upon coordination to the metal. The analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the nature of the primary bonding interactions, confirming the roles of σ-donation and π-back-bonding and quantifying the electronic contribution of the tert-butyl substituent to the stability of the complex.

Future Research Directions and Emerging Areas in 1 Tert Butylcycloocta 1,3,5,7 Tetraene Chemistry

Design and Synthesis of Novel Planar Cyclooctatetraene (B1213319) Systems

The inherent non-planar, tub-shaped conformation of cyclooctatetraene is a cornerstone of its chemical identity, rendering it nonaromatic. However, the pursuit of planar COT derivatives remains a significant goal, as it allows for the investigation of 8-pi electron antiaromatic systems. scite.aimdpi.com The introduction of a tert-butyl group adds a layer of complexity and control to this endeavor.

Future research in this area will likely focus on several key strategies to enforce planarity on the COT ring bearing a tert-butyl substituent. One promising approach is the annelation of the COT core with rigid ring systems. By fusing the cyclooctatetraene ring with other cyclic structures, the conformational flexibility of the eight-membered ring can be significantly reduced, forcing it into a more planar geometry. Research has demonstrated the successful synthesis of planar COTs through annelation with cyclobutene, thiophene (B33073), and porphyrin rings. mdpi.com The strategic placement of a tert-butyl group on such planarized systems could offer enhanced solubility and stability, facilitating their study and potential application.

Another avenue of exploration involves the synthesis of circulenes and other polycyclic aromatic hydrocarbons that embed a planar COT unit. For instance, the synthesis of tetra-tert-butyltetraoxa nih.govcirculenes, which contain a planar COT core, has been reported. researchgate.net The bulky tert-butyl substituents, in this case, were found to influence the aggregation behavior of these molecules. researchgate.net Future work could explore the synthesis of novel circulene architectures where the tert-butyl group plays a crucial role in directing the three-dimensional structure and solid-state packing.

Furthermore, the use of bulky substituents, such as the tert-butyl group, can itself contribute to the planarization of the COT ring through steric effects. While a single tert-butyl group is unlikely to induce full planarity, the synergistic effect of multiple bulky substituents could be a viable strategy. The design and synthesis of polysubstituted COTs with carefully positioned tert-butyl groups and other sterically demanding moieties will be a key focus.

Strategy for PlanarizationExamplePotential Role of tert-Butyl Group
AnnelationFusing with thiophene ringsEnhance solubility and stability of the planar system.
Embedded SystemsTetraoxa nih.govcirculenesInfluence aggregation and solid-state packing.
Steric EffectsPolysubstituted COTsContribute to steric strain that favors a planar conformation.

Stabilization of Unconventional Cyclooctatetraene Stereoisomers

Beyond the common tub-shaped (all-Z) isomer, cyclooctatetraene can theoretically exist in other stereoisomeric forms, such as those containing one or more trans double bonds within the eight-membered ring. These unconventional isomers are typically high in energy and difficult to isolate. However, computational studies have suggested that strategic substitution can invert the relative stabilities, making these unusual stereoisomers accessible.

The bulky tert-butyl group is an ideal candidate for stabilizing such unconventional stereoisomers. Future research will likely involve the computational design and subsequent synthesis of 1-tert-butylcycloocta-1,3,5,7-tetraene derivatives with additional substituents strategically placed to favor, for example, a (Z,Z,Z,E) configuration. The steric demand of the tert-butyl group can be leveraged to create a thermodynamic preference for an otherwise unstable isomer.

For instance, theoretical calculations have shown that placing bulky substituents at specific positions on the COT ring can significantly lower the energy of the (Z,Z,Z,E) isomer relative to the all-Z tub-shaped structure. The tert-butyl group, with its large steric footprint, could be a key component in experimental efforts to realize these theoretical predictions. The synthesis and characterization of such stabilized, unconventional stereoisomers would provide valuable experimental data to benchmark theoretical models and deepen our understanding of the fundamental principles governing molecular structure and stability.

Exploration of this compound in Supramolecular Chemistry and Molecular Assemblies

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The unique combination of a flexible, non-aromatic ring and a bulky, hydrophobic tert-butyl group makes this compound an intriguing building block for supramolecular chemistry.

Future research will likely explore how the tert-butyl group can direct the self-assembly of COT derivatives in solution and in the solid state. The hydrophobic nature of the tert-butyl group can drive aggregation in polar solvents, leading to the formation of micelles, vesicles, or other organized structures. The shape and size of these assemblies could be tuned by modifying the substitution pattern on the COT ring.

Furthermore, the potential for non-covalent interactions, such as van der Waals forces and CH-π interactions involving the tert-butyl group and the COT ring, can be exploited to create specific molecular recognition motifs. nih.govnih.govresearchgate.net For example, this compound could act as a host molecule for smaller guest species, with the tert-butyl group providing a sterically defined binding pocket.

The study of tetra-tert-butyltetraoxa nih.govcirculenes, which exhibit unusual aggregation behavior despite the presence of bulky substituents, provides a glimpse into the potential of tert-butyl substituted COT systems in forming extended supramolecular polymers. researchgate.net Future work could focus on designing and synthesizing this compound derivatives with functional groups capable of forming hydrogen bonds or other directional non-covalent interactions, leading to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

Advanced Computational Predictions and Experimental Verification

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, energetics, and reactivity that can be difficult to obtain through experimental means alone. For a molecule as conformationally flexible and electronically complex as this compound, advanced computational methods will continue to play a pivotal role in guiding future research.

Future computational studies will likely focus on several key areas. High-level quantum mechanical calculations will be employed to accurately predict the geometries and relative energies of different conformers and stereoisomers of this compound and its derivatives. These calculations will be crucial for identifying promising synthetic targets for novel planar systems or stabilized unconventional isomers.

Molecular dynamics simulations will be used to explore the conformational landscape of these molecules in different environments, providing insights into their dynamic behavior in solution and their interactions with other molecules. These simulations will be particularly valuable for understanding the self-assembly processes in supramolecular chemistry.

Furthermore, computational methods will be used to predict the electronic and photophysical properties of novel this compound derivatives. This will be essential for identifying promising candidates for applications in materials science, such as organic electronics. For example, density functional theory (DFT) calculations can be used to predict the HOMO and LUMO energy levels, which are critical parameters for designing efficient organic electronic materials.

A crucial aspect of this future research will be the close interplay between computational predictions and experimental verification. The synthesis and characterization of new compounds designed with the aid of computational chemistry will provide the necessary experimental data to validate and refine the theoretical models, leading to a more robust and predictive understanding of the chemistry of this compound.

Innovative Applications in Materials Science (e.g., Organic Electronics)

The unique electronic and structural properties of cyclooctatetraene derivatives make them promising candidates for applications in materials science, particularly in the field of organic electronics. The ability to tune the conformation and electronic properties of the COT ring through substitution with groups like tert-butyl opens up exciting possibilities for the design of novel organic materials.

One emerging area of research is the use of COT derivatives as components in organic light-emitting diodes (OLEDs). The non-planar structure of this compound could be advantageous in preventing intermolecular aggregation, which can be detrimental to the performance of OLEDs. The tert-butyl group can further enhance this effect, leading to materials with improved film-forming properties and device efficiency.

Furthermore, the development of planar, antiaromatic COT systems could lead to the creation of novel organic semiconductors. While aromaticity is often associated with good charge transport properties, recent studies have shown that antiaromatic molecules can also exhibit interesting electronic behavior. The tert-butyl group could play a role in tuning the solid-state packing of these materials, which is a critical factor for efficient charge transport.

Another potential application lies in the development of molecular switches and sensors. The conformational change between the tub-shaped and planar forms of the COT ring could be triggered by an external stimulus, such as light or a chemical analyte. This could lead to a change in the electronic or optical properties of the molecule, which could be harnessed for sensing or data storage applications. The tert-butyl group could be used to modulate the energy barrier for this conformational change, allowing for the fine-tuning of the switching properties.

The exploration of this compound and its derivatives in these and other areas of materials science is still in its early stages, but the potential for innovation is significant. As our understanding of the fundamental chemistry of this compound grows, so too will the opportunities for its application in advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.